METHYL 4-({(E)-2-[5-(2-ANILINO-2-OXOETHYL)-4-OXO-1,3-THIAZOLAN-2-YLIDEN]HYDRAZONO}METHYL)BENZOATE
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Overview
Description
METHYL 4-({(E)-2-[5-(2-ANILINO-2-OXOETHYL)-4-OXO-1,3-THIAZOLAN-2-YLIDEN]HYDRAZONO}METHYL)BENZOATE is a complex organic compound that features a thiazolidine ring, a benzoate ester, and an anilino group. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-({(E)-2-[5-(2-ANILINO-2-OXOETHYL)-4-OXO-1,3-THIAZOLAN-2-YLIDEN]HYDRAZONO}METHYL)BENZOATE typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiazolidine Ring: This can be achieved through the cyclization of a suitable precursor, such as a thioamide and a haloketone, under acidic or basic conditions.
Hydrazone Formation: The thiazolidine intermediate can be reacted with a hydrazine derivative to form the hydrazone linkage.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-({(E)-2-[5-(2-ANILINO-2-OXOETHYL)-4-OXO-1,3-THIAZOLAN-2-YLIDEN]HYDRAZONO}METHYL)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups or the hydrazone linkage.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of METHYL 4-({(E)-2-[5-(2-ANILINO-2-OXOETHYL)-4-OXO-1,3-THIAZOLAN-2-YLIDEN]HYDRAZONO}METHYL)BENZOATE would depend on its specific interactions with biological targets. Potential mechanisms could include:
Enzyme Inhibition: Binding to the active site of an enzyme and preventing its activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA base pairs and affecting transcription and replication.
Comparison with Similar Compounds
Similar Compounds
METHYL 4-({(E)-2-[5-(2-ANILINO-2-OXOETHYL)-4-OXO-1,3-THIAZOLAN-2-YLIDEN]HYDRAZONO}METHYL)BENZOATE: can be compared to other thiazolidine derivatives, hydrazones, and benzoate esters.
Thiazolidine Derivatives: Compounds with similar ring structures, such as thiazolidinediones, which are used in diabetes treatment.
Hydrazones: Compounds with similar hydrazone linkages, often studied for their antimicrobial and anticancer properties.
Benzoate Esters: Compounds with similar ester functionalities, used in various industrial applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique biological activities and chemical reactivity.
Properties
IUPAC Name |
methyl 4-[(E)-[(E)-[5-(2-anilino-2-oxoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazinylidene]methyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4S/c1-28-19(27)14-9-7-13(8-10-14)12-21-24-20-23-18(26)16(29-20)11-17(25)22-15-5-3-2-4-6-15/h2-10,12,16H,11H2,1H3,(H,22,25)(H,23,24,26)/b21-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDOPSDFFHKCNTE-CIAFOILYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=NN=C2NC(=O)C(S2)CC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=N/N=C/2\NC(=O)C(S2)CC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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